An In-depth Technical Guide to 3-(3,4-Difluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-(3,4-Difluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and the broader class of 3-aryloxypyrrolidine derivatives to offer valuable insights for researchers. This guide covers the physicochemical characteristics, potential pharmacological applications with a focus on kinase inhibition, general synthetic strategies, and analytical methodologies relevant to this class of compounds. The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics, and the introduction of a difluorophenoxy moiety presents unique opportunities for modulating potency, selectivity, and pharmacokinetic properties.[1][2]
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the molecule's solubility and binding affinity.[1] The incorporation of fluorine atoms, as seen in 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride, is a common strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
This guide focuses on the hydrochloride salt of 3-(3,4-Difluorophenoxy)pyrrolidine, a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
Detailed experimental data for 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is not extensively reported. However, based on its structure and data from similar compounds, we can infer its key physicochemical properties.
| Property | Value/Information | Source/Analogy |
| Chemical Name | 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride | |
| CAS Number | 1184994-85-1 | [3] |
| Molecular Formula | C₁₀H₁₂ClF₂NO | |
| Molecular Weight | 235.66 g/mol | Inferred from formula |
| Appearance | Likely a white to off-white solid | Analogy with similar compounds |
| Melting Point | Not available. Related fluorinated pyrrolidine hydrochlorides have melting points ranging from 130-190 °C. | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Analogy with similar hydrochloride salts |
| pKa | The pyrrolidinium proton is expected to have a pKa in the range of 9-11. | General knowledge of secondary amines |
Potential Pharmacological Applications: A Focus on Kinase Inhibition
The 3-aryloxypyrrolidine motif is a common feature in a variety of biologically active molecules. The structural similarity of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride to known kinase inhibitors suggests its potential utility in the development of novel cancer therapeutics and treatments for other diseases driven by aberrant kinase activity.[5][6]
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrrolidine scaffold can serve as a versatile anchor to position functional groups that interact with the ATP-binding site of kinases.[1] The 3,4-difluorophenyl group can engage in specific interactions within the binding pocket, potentially enhancing potency and selectivity.
Hypothesized Mechanism of Action in Kinase Inhibition
The following diagram illustrates a hypothetical binding mode of a molecule derived from 3-(3,4-Difluorophenoxy)pyrrolidine within a kinase ATP-binding pocket.
Caption: Hypothetical binding mode of a 3-(3,4-Difluorophenoxy)pyrrolidine-derived kinase inhibitor.
Synthetic Strategies
General Synthetic Workflow
The following diagram outlines a plausible synthetic route.
Caption: A plausible synthetic pathway to 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride.
Experimental Protocol: A Generalized Approach
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Step 1: Activation of the Hydroxyl Group: To a solution of an N-protected-3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) in an aprotic solvent (e.g., dichloromethane) at 0 °C, a base (e.g., triethylamine) is added, followed by the dropwise addition of an activating agent (e.g., methanesulfonyl chloride). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
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Step 2: Nucleophilic Substitution: The resulting intermediate is then reacted with 3,4-difluorophenol in the presence of a suitable base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically heated to facilitate the substitution.
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Step 3: Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group). The resulting free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or ether) to precipitate the hydrochloride salt. The product is then collected by filtration and dried.
Analytical Methods
The characterization and purity assessment of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride and its derivatives would typically involve a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose | Expected Observations/Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR would show characteristic signals for the pyrrolidine and difluorophenyl protons. ¹³C NMR would confirm the number and types of carbon atoms. ¹⁹F NMR would show signals corresponding to the two fluorine atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase HPLC method with UV detection would be suitable for determining the purity of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (of the hydrochloride salt), C-O-C (ether), and C-F bonds would be expected. |
Safety and Handling
Specific toxicological data for 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is not available. However, based on data for similar fluorinated pyrrolidine derivatives, the following general safety precautions should be observed.[4][7]
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Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.[4][7]
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Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area thoroughly with water.
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Store in a cool, dry place away from incompatible materials.
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Conclusion
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and safe handling based on the properties of related molecules. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this promising compound and its derivatives.
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